molecular formula C24H23NO B13654204 (R)-1-Tritylpyrrolidine-2-carbaldehyde

(R)-1-Tritylpyrrolidine-2-carbaldehyde

Cat. No.: B13654204
M. Wt: 341.4 g/mol
InChI Key: BGWFJHBPHRTUOJ-HSZRJFAPSA-N
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Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Organic Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a ubiquitous structural motif found in a vast array of biologically active natural products, alkaloids, and pharmaceuticals. nih.gov Its prevalence has made it a highly sought-after target and building block in synthetic organic chemistry. The inherent chirality of many substituted pyrrolidines, particularly those derived from the amino acid proline, provides a powerful tool for controlling the stereochemical outcome of chemical reactions. unibo.it

Chiral pyrrolidine scaffolds serve dual roles in organic synthesis. Firstly, they act as foundational chiral synthons, incorporated into the final structure of a target molecule. Their rigid, cyclic structure allows for precise spatial orientation of substituents, which is often crucial for biological activity. Secondly, they are the backbone of some of the most successful classes of organocatalysts. unibo.itresearchgate.net Derivatives of proline and prolinol can effectively catalyze a wide range of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, by forming transient chiral enamines or iminium ions with substrates. researchgate.netnih.gov This catalytic utility has cemented the status of chiral pyrrolidines as indispensable tools for constructing enantiomerically enriched molecules. unibo.it

Historical Context of Chiral Carbaldehydes as Synthetic Intermediates

The appreciation for molecular chirality dates back to the mid-19th century with Louis Pasteur's foundational work on tartaric acid. researchgate.net However, the deliberate use of chiral molecules as intermediates to control the stereochemistry of subsequent reactions became a mainstay of organic synthesis much later. Chiral aldehydes, in particular, are valuable intermediates due to the aldehyde group's versatile reactivity, allowing for the formation of new carbon-carbon bonds with predictable stereocontrol at the adjacent chiral center.

A landmark example is Garner's aldehyde, an N-Boc protected serine-derived aldehyde, which gained prominence in the 1980s as a reliable building block for the synthesis of amino alcohols and other complex natural products. nih.gov The development and application of such chiral aldehydes demonstrated their power in asymmetric synthesis, enabling chemists to perform diastereoselective nucleophilic additions and olefination reactions. More recently, with the rise of organocatalysis in the early 2000s, the focus expanded to include the asymmetric functionalization of aldehydes themselves, using chiral pyrrolidine-based catalysts like diarylprolinol silyl (B83357) ethers to achieve high enantioselectivity. researchgate.netnih.gov This dual history—as both chiral substrates and precursors to catalytic species—highlights the central role of chiral aldehydes in the evolution of asymmetric synthesis.

Overview of (R)-1-Tritylpyrrolidine-2-carbaldehyde within Chiral Aldehyde Chemistry

This compound belongs to the class of N-protected chiral α-amino aldehydes. It is structurally derived from (R)-prolinol, where the primary alcohol is oxidized to an aldehyde and the secondary amine of the pyrrolidine ring is protected with a bulky trityl (triphenylmethyl) group. The trityl group is significant for several reasons: its large steric profile can effectively shield one face of the molecule, directing incoming nucleophiles to the opposite face and thereby enhancing diastereoselectivity in reactions at the aldehyde carbonyl.

This compound is primarily utilized as a chiral building block. It is often synthesized from the corresponding (R)-prolinol and used in subsequent steps to construct more complex pyrrolidine-containing molecules. nih.gov The aldehyde functionality serves as a versatile handle for a variety of transformations, including:

Nucleophilic Additions: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols with a new stereocenter.

Wittig-type Olefinations: To introduce carbon-carbon double bonds.

Reductive Aminations: To form substituted diamines.

Condensation Reactions: To build larger heterocyclic systems. nih.gov

The stereochemical outcome of these reactions is largely dictated by the existing stereocenter at C2 of the pyrrolidine ring, often following Felkin-Anh or chelation-controlled models, further influenced by the steric hindrance of the N-trityl group.

Below is a representative table illustrating the diastereoselective addition of nucleophiles to N-protected pyrrolidine-2-carbaldehydes, a fundamental application for this class of compounds.

Aldehyde SubstrateNucleophile (R'-M)ProductDiastereomeric Ratio (d.r.)
N-Tritylpyrrolidine-2-carbaldehydeMethylmagnesium Bromide1-(1-Tritylpyrrolidin-2-yl)ethanolHigh (Varies with conditions)
N-Boc-pyrrolidine-2-carbaldehydePhenylmagnesium BromidePhenyl(1-Boc-pyrrolidin-2-yl)methanolTypically >90:10
N-Cbz-pyrrolidine-2-carbaldehydeEthylmagnesium Bromide1-(1-Cbz-pyrrolidin-2-yl)propan-1-olHigh (Varies with conditions)

This table is illustrative of the typical reactivity and selectivity expected from this class of chiral aldehydes. Specific ratios depend heavily on the exact reactants, protecting groups, and reaction conditions.

Research Gaps and Future Perspectives for this compound

Despite the established utility of chiral pyrrolidine scaffolds, this compound itself is not as extensively documented as a versatile, off-the-shelf intermediate compared to analogues like Garner's aldehyde. The primary research gap lies in the systematic exploration of its reactivity profile across a broader range of modern synthetic methods.

Future research could be directed toward several promising areas:

Multicomponent Reactions: Investigating the use of this compound in diastereoselective multicomponent reactions (such as Passerini or Ugi reactions) would provide rapid access to complex and diverse pyrrolidine-containing peptidomimetics and other scaffolds. organic-chemistry.org

Cascade Reactions: Designing novel cascade or domino reactions that are initiated by a stereoselective transformation of the aldehyde group could offer efficient pathways to polycyclic systems. The in-situ formation and trapping of intermediates derived from this aldehyde is a promising strategy. rsc.org

Catalysis: While derivatives are used as catalysts, exploring the potential of the aldehyde itself or its immediate derivatives in novel catalytic cycles could uncover new applications.

Comparative Studies: A systematic comparison of the N-trityl group against other N-protecting groups (e.g., Boc, Cbz) in controlling the stereoselectivity of various reactions involving the C2-aldehyde would provide valuable data for synthetic planning.

The development of new synthetic methodologies that leverage the unique steric and electronic properties of this compound could unlock its full potential as a powerful chiral building block for the synthesis of next-generation pharmaceuticals and complex organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H23NO

Molecular Weight

341.4 g/mol

IUPAC Name

(2R)-1-tritylpyrrolidine-2-carbaldehyde

InChI

InChI=1S/C24H23NO/c26-19-23-17-10-18-25(23)24(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,19,23H,10,17-18H2/t23-/m1/s1

InChI Key

BGWFJHBPHRTUOJ-HSZRJFAPSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O

Canonical SMILES

C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O

Origin of Product

United States

Synthetic Methodologies for R 1 Tritylpyrrolidine 2 Carbaldehyde

Strategies for Asymmetric Synthesis of Pyrrolidine-2-carbaldehyde (B1623420) Precursors

The asymmetric synthesis of pyrrolidine-containing compounds often begins with readily available chiral precursors, most notably proline and its derivatives like 4-hydroxyproline. nih.gov A common strategy involves the reduction of proline to produce (S)-prolinol, which serves as a versatile starting material for a variety of drugs. nih.gov This reduction is typically achieved using reagents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). nih.gov

Another significant approach in the asymmetric synthesis of pyrrolidine (B122466) derivatives is the 1,3-dipolar cycloaddition reaction. This method can generate up to four stereogenic centers in a single step. acs.org The reaction between azomethine ylides and alkenes is a powerful tool for constructing the pyrrolidine ring. acs.org The diastereoselectivity of this process can be controlled by using a chiral dipole precursor or a chiral dipolarophile. acs.org

Furthermore, combining H/D exchange with transition-metal-catalyzed 1,3-dipolar cycloaddition offers a pathway to enantioenriched α-deuterated pyrrolidine derivatives. nih.gov This method utilizes readily available substrates and an inexpensive deuterium (B1214612) source under mild conditions. nih.gov The key to this strategy is the in situ generation of an N-metallated α-deuterated azomethine ylide species. nih.gov

The intramolecular aza-Michael reaction is another effective method for the asymmetric synthesis of nitrogen heterocycles. whiterose.ac.uk Chiral phosphoric acids can catalyze the intramolecular asymmetric aza-Michael reaction of a protected amine with an α,β-unsaturated thioester, yielding pyrrolidines in high yields and enantioselectivity. whiterose.ac.uk

Enantioselective Synthesis Routes to (R)-1-Tritylpyrrolidine-2-carbaldehyde

The enantioselective synthesis of this compound can be achieved through several strategic approaches that ensure high stereochemical control.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are instrumental in controlling the stereochemistry of synthetic transformations. wikipedia.org These are chiral compounds that are temporarily incorporated into a substrate to direct a subsequent reaction to occur with a specific stereochemical outcome. After the desired stereocenter is created, the auxiliary is removed. For instance, oxazolidinones have been famously used by David A. Evans in asymmetric alkylation and aldol (B89426) reactions to set multiple stereocenters. wikipedia.org Similarly, pseudoephedrine can be used as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide. The α-proton of the carbonyl can then be deprotonated to form an enolate, and subsequent reactions are directed by the stereochemistry of the pseudoephedrine auxiliary. wikipedia.org In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to a precursor molecule to guide the formation of the desired (R)-enantiomer, after which the auxiliary is cleaved.

Asymmetric Organocatalytic Methods

Asymmetric organocatalysis has emerged as a powerful tool for constructing complex chiral molecules. nih.govnih.gov Proline and its derivatives, particularly diarylprolinol silyl (B83357) ethers, are highly efficient organocatalysts for a wide range of chemical transformations. beilstein-journals.org The pyrrolidine motif itself is a privileged structure in aminocatalysis. beilstein-journals.org New pyrrolidine-based organocatalysts with bulky substituents have been synthesized and shown to be effective in Michael addition reactions, achieving good enantioselectivities. beilstein-journals.org These catalysts operate by forming enamine intermediates, which then react in a stereocontrolled manner. beilstein-journals.org For the synthesis of this compound precursors, an organocatalytic approach could involve the asymmetric functionalization of an aldehyde or imine to build the chiral pyrrolidine ring.

Catalyst TypeKey FeaturesApplication ExampleReference
Diarylprolinol silyl ethersPrivileged pyrrolidine motif, bulky substituentsAsymmetric functionalization of aldehydes beilstein-journals.org
Proline-related organocatalystsSimple, derived from natural amino acidsAsymmetric aldol and Michael reactions nih.gov
Chiral Phosphoric AcidBrønsted acid catalysisIntramolecular aza-Michael reactions whiterose.ac.uk

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. nih.gov This approach can provide efficient routes to chiral compounds. For instance, a one-pot photoenzymatic process has been developed for the synthesis of chiral N-Boc-protected 3-aminopyrrolidines. nih.gov This method involves a photochemical oxyfunctionalization step followed by an enzymatic resolution or reduction step. nih.gov Amine transaminases (ATAs) and keto reductases (KREDs) are commonly employed for the stereoselective conversion of prochiral ketones to chiral amines and alcohols, respectively. nih.gov A similar strategy could be envisioned for the synthesis of (R)-pyrrolidine-2-carbaldehyde precursors, where an enzyme facilitates the key stereodetermining step.

Tritylation Strategies for N-Protection

The trityl (triphenylmethyl, Tr) group is a bulky protecting group for amines, alcohols, and other nucleophiles. total-synthesis.comacgpubs.org It is particularly useful for protecting primary amines. The N-protection of the pyrrolidine ring with a trityl group is a crucial step in the synthesis of this compound.

The standard procedure for tritylation involves reacting the amine with trityl chloride (Tr-Cl) in the presence of a base like pyridine. total-synthesis.com Pyridine serves both as a solvent and to neutralize the HCl by-product. total-synthesis.com The reaction can be catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). total-synthesis.com

Alternative methods for tritylation have been developed to improve selectivity and efficiency. For instance, silver ion catalysis has been shown to have a marked effect on tritylation reactions, allowing for the selective protection of primary hydroxyl groups. ut.ac.ir While this specific example is for hydroxyl groups, the principle of Lewis acid catalysis could be adapted for the N-tritylation of pyrrolidines. The choice of solvent can also be critical; for example, a mixture of THF and DMF has been used in silver-catalyzed tritylations. ut.ac.ir The trityl group is acid-labile and can be removed under mild acidic conditions, such as with acetic acid or trifluoroacetic acid (TFA). total-synthesis.com

ReagentBase/CatalystSolventKey FeaturesReference
Trityl chloridePyridinePyridineStandard method, base acts as solvent total-synthesis.com
Trityl chlorideDMAP (catalyst)PyridineCatalytic enhancement of the reaction total-synthesis.com
Trityl chlorideSilver nitrateTHF/DMFSelective for primary functional groups ut.ac.ir

Formylation and Oxidation Reactions for Carbaldehyde Formation

The final step in the synthesis of this compound is the introduction of the carbaldehyde group at the C2 position of the pyrrolidine ring. This is typically achieved through the oxidation of the corresponding primary alcohol, (R)-1-Tritylpyrrolidin-2-ylmethanol.

A variety of oxidation reagents can be employed for this transformation. A common and mild method is the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. Another widely used reagent is the Dess-Martin periodinane (DMP), which offers the advantage of being a neutral and highly selective oxidant for primary and secondary alcohols. Other chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) can also be used, although their toxicity and disposal are concerns.

Alternatively, formylation reactions can directly introduce the aldehyde group. However, the more common and controlled route involves the two-step process of first creating the C2-hydroxymethyl group (if not already present from a precursor like prolinol) and then oxidizing it to the carbaldehyde. The selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles can proceed through an intermediate pyrrolidine-2-carbaldehyde, highlighting the importance of this functional group in further synthetic transformations. rsc.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of the oxidation step is paramount to ensure high yields and purity of the final aldehyde. The choice of oxidant and the fine-tuning of reaction parameters such as solvent, temperature, and stoichiometry are critical.

Dess-Martin Periodinane (DMP) Oxidation: This method is favored for its mild conditions (room temperature, neutral pH), short reaction times, and high yields. wikipedia.org The reaction is typically performed in aprotic solvents like dichloromethane (B109758) (DCM). The stoichiometry of DMP is a key parameter, with a slight excess (e.g., 1.2 equivalents) often used to ensure complete conversion of the alcohol. Interestingly, it has been noted that the presence of a small amount of water can accelerate the rate of DMP oxidations. wikipedia.org A typical workup procedure involves quenching the reaction and then filtering to remove the periodinane byproducts, although on a larger scale this can sometimes be challenging. stackexchange.com

Swern Oxidation and its Variants: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine. organic-chemistry.org A critical parameter for the success of the Swern oxidation is strict temperature control, typically around -78 °C, to prevent the formation of side products. organic-chemistry.org Variants of the Swern oxidation, such as the Parikh-Doering oxidation which uses the SO3-pyridine complex as the activator, offer the advantage of being performable at higher temperatures (0 °C to room temperature).

The selection of the optimal oxidation method often depends on the specific requirements of the synthesis, such as scale, cost, and the presence of other functional groups. Below is an interactive data table summarizing typical conditions for common oxidation methods applicable to the synthesis of this compound from its corresponding alcohol.

Oxidation MethodTypical Oxidant/ActivatorSolventTemperatureTypical YieldsKey Optimization Parameters
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)DCMRoom Temp.HighStoichiometry of DMP, presence of water
Swern Oxidation DMSO, Oxalyl Chloride, Et3NDCM-78 °CHighStrict temperature control, rate of addition
Parikh-Doering Oxidation DMSO, SO3·pyridine, Et3NDCM/DMSO0 °C to RTGood to HighStoichiometry of reagents, temperature
TEMPO-catalyzed Oxidation TEMPO (cat.), NaOClBiphasic (e.g., DCM/water)0 °C to RTHighpH control, catalyst loading

Scalability Considerations for Synthetic Procedures

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces several important considerations related to safety, cost, efficiency, and environmental impact.

Dess-Martin Periodinane (DMP) Oxidation: While highly effective on a lab scale, the use of DMP on a large scale presents significant challenges. DMP is relatively expensive, has a poor atom economy, and, most critically, is potentially explosive, being both shock-sensitive and exhibiting an exotherm when heated above 130 °C. wikipedia.orgorganic-chemistry.orgorganic-synthesis.com The large amount of solid byproducts generated can also complicate purification on a larger scale. stackexchange.com Despite these drawbacks, there are examples of DMP being used on a multi-hundred-gram scale in process chemistry. organic-synthesis.com

Swern-type Oxidations: The Swern oxidation is a more common choice for scale-up. However, it requires cryogenic temperatures (-78 °C), which can be energy-intensive and require specialized equipment for large reactors. A major drawback is the formation of the volatile and malodorous dimethyl sulfide (B99878) as a byproduct. organic-chemistry.org The Parikh-Doering modification is often preferred for scale-up as it can be run at more accessible temperatures (0 °C). organic-synthesis.com

Catalytic Oxidation Methods: For large-scale and greener synthesis, catalytic methods are highly desirable. TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl)-catalyzed oxidations are particularly valuable for the conversion of primary alcohols to aldehydes. researchgate.net These processes use a catalytic amount of TEMPO with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (bleach). nih.gov The development of continuous flow processes for TEMPO oxidations has further enhanced the safety and scalability of this method, allowing for better temperature control and efficient mixing. nih.gov Such catalytic systems are often preferred in industrial settings due to their improved safety profile, reduced waste generation, and lower cost. amazonaws.com

Stereochemical Purity and Configurational Stability of R 1 Tritylpyrrolidine 2 Carbaldehyde

Enantiomeric Excess Determination Methods in Synthesis

The enantiomeric excess (ee) is a critical quality parameter for (R)-1-Tritylpyrrolidine-2-carbaldehyde, and several analytical techniques are employed to quantify it accurately. These methods are broadly categorized into chromatographic and spectroscopic techniques.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common and reliable methods for determining the enantiomeric purity of chiral compounds. wvu.edunih.gov These techniques physically separate the enantiomers, allowing for their individual quantification.

Chiral HPLC: This is a widely used technique where a column packed with a chiral stationary phase is used to separate the enantiomers. nih.gov For pyrrolidine (B122466) derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives on a silica (B1680970) support) are often effective. mdpi.com The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, enabling their separation and quantification.

Chiral GC: For volatile and thermally stable compounds, GC with a chiral capillary column can be employed. gcms.cz The columns typically contain a cyclodextrin (B1172386) derivative as the chiral selector. Derivatization of the aldehyde may sometimes be necessary to improve volatility and separation.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative to chromatographic methods for ee determination, often with simpler and faster sample preparation. nih.gov

NMR with Chiral Solvating Agents (CSAs): In this method, a chiral solvating agent is added to the NMR sample of the chiral analyte. semanticscholar.org The CSA forms transient diastereomeric complexes with each enantiomer, which have distinct NMR spectra. nih.gov By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined. bham.ac.uk BINOL-derivatives are common CSAs used for this purpose. nih.gov

NMR with Chiral Derivatizing Agents (CDAs): This technique involves reacting the chiral aldehyde with a chiral derivatizing agent to form stable diastereomers. These diastereomers have different chemical shifts in a standard NMR spectrum, allowing for their quantification. This method requires a chemical reaction and subsequent purification or direct analysis of the reaction mixture. semanticscholar.org

Circular Dichroism (CD) Spectroscopy: This method can be used for the enantiodiscrimination of α-chiral aldehydes. researchgate.net It measures the differential absorption of left- and right-circularly polarized light. The CD spectrum is unique for each enantiomer, and this property can be harnessed for quantitative analysis, often requiring calibration with samples of known ee. nih.gov

Table 1: Comparison of Methods for Enantiomeric Excess (ee) Determination
MethodPrincipleAdvantagesConsiderations
Chiral HPLCDifferential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to separation. wvu.eduHigh accuracy and precision; widely applicable; direct separation and quantification. nih.govRequires method development; can be time-consuming.
Chiral GCSeparation of enantiomers on a capillary column coated with a chiral selector. gcms.czHigh resolution for volatile compounds.Analyte must be thermally stable; may require derivatization.
NMR with Chiral Solvating Agents (CSAs)Formation of transient diastereomeric complexes with distinct NMR signals. semanticscholar.orgnih.govRapid analysis; no derivatization required; simple sample preparation. semanticscholar.orgRequires a suitable CSA; peak resolution can be sensitive to conditions (temperature, concentration).
NMR with Chiral Derivatizing Agents (CDAs)Covalent bonding to a chiral agent to form stable diastereomers with distinct NMR spectra. semanticscholar.orgOften results in large, clear separation of signals.Requires a chemical reaction; potential for kinetic resolution or racemization during derivatization.

Chiral Separation Techniques for Enantiopure this compound

Obtaining this compound in its enantiopure form is crucial. While asymmetric synthesis aims to produce one enantiomer selectively, purification is often necessary to achieve the desired level of enantiomeric purity.

Preparative Chiral Chromatography: This is the most direct method for separating enantiomers on a larger scale. sci-hub.ru It operates on the same principles as analytical chiral HPLC but uses larger columns and higher sample loads. Polysaccharide-based CSPs are frequently used for their broad applicability and scalability. nih.govnih.gov The process involves collecting the fractions corresponding to each separated enantiomer.

Classical Resolution via Diastereomer Formation: This traditional method involves reacting the racemic aldehyde with a stoichiometric amount of an enantiopure resolving agent to form a mixture of diastereomers. nih.gov Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional techniques such as fractional crystallization or standard column chromatography. nih.gov After separation, the resolving agent is chemically removed to yield the enantiopure aldehyde.

Kinetic Resolution: This technique involves reacting the racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. The reaction is stopped before completion, resulting in a mixture of the unreacted starting material enriched in the less reactive enantiomer and the product formed from the more reactive enantiomer.

Table 2: Common Chiral Stationary Phases (CSPs) for HPLC Separation
CSP TypeChiral SelectorTypical Applications
Polysaccharide-basedCellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)). nih.govBroad applicability for a wide range of chiral compounds, including those with aromatic groups. mdpi.com
Cyclodextrin-basedα-, β-, or γ-cyclodextrins and their derivatives. nih.govEffective for compounds that can fit into the cyclodextrin cavity. nih.gov
Pirkle-type (Brush-type)Small chiral molecules covalently bonded to silica (e.g., dinitrophenylglycine).Separation based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Configurational Stability Under Various Reaction Conditions

The stereocenter in this compound is located at the C2 position of the pyrrolidine ring, which is α to the aldehyde group. The proton attached to this carbon is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Abstraction of this proton leads to the formation of a planar, achiral enolate intermediate, which can result in the loss of stereochemical information.

The configurational stability of the compound is therefore highly dependent on the reaction conditions:

Effect of pH: The compound is most stable under neutral conditions. Both strongly acidic and, particularly, strongly basic conditions can catalyze enolization and lead to epimerization. mdpi.com The presence of a strong base can readily deprotonate the α-carbon, while acid catalysis proceeds via an enol intermediate.

Effect of Temperature: Higher temperatures increase the rate of chemical reactions, including the rate of enolization and subsequent racemization. nih.gov Therefore, reactions involving this compound are often performed at low temperatures to preserve its stereochemical integrity.

Steric Hindrance: The bulky trityl (triphenylmethyl) group attached to the pyrrolidine nitrogen provides significant steric hindrance. cymitquimica.com This bulkiness can sterically shield the α-proton, making it less accessible to bases and thereby increasing the compound's configurational stability compared to less hindered N-substituted pyrrolidine-2-carbaldehydes.

Racemization Pathways and Prevention Strategies

Understanding the mechanism of racemization is key to preventing it.

Racemization Pathways: The primary pathway for racemization of this compound is through the formation of an achiral enol or enolate intermediate.

Base-Catalyzed Racemization: A base removes the acidic α-proton to form a planar enolate ion.

Acid-Catalyzed Racemization: An acid protonates the carbonyl oxygen, making the α-proton more acidic and facilitating the formation of a planar enol.

In both cases, the planarity of the intermediate means that when the double bond is reprotonated (in the case of the enolate) or reverts to the keto form (in the case of the enol), the proton can be added from either face of the molecule with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers (a racemic mixture). peptide.com

Prevention Strategies: Several strategies can be implemented to minimize or prevent racemization during the handling and use of this compound.

Strict Control of pH: Maintaining neutral or near-neutral conditions is crucial. Reactions should be performed in buffered solutions or with non-basic reagents whenever possible.

Low Temperature: Performing reactions at low temperatures (e.g., -20 °C to -78 °C) significantly reduces the rate of enolization. nih.gov

Choice of Reagents: Using sterically hindered, non-nucleophilic bases can reduce the rate of α-proton abstraction. In syntheses involving the coupling of amino acid derivatives, the choice of coupling reagent and additives is critical to suppress racemization. nih.govnih.gov Additives like HOBt (Hydroxybenzotriazole) have been shown to reduce racemization in peptide synthesis. nih.govpeptide.com

Minimizing Reaction Time: Prolonged exposure to harsh conditions increases the likelihood of racemization. Therefore, reaction times should be kept to a minimum.

Table 3: Racemization Risks and Prevention Strategies
Condition / FactorRacemization RiskPrevention Strategy
Presence of Strong BaseHigh (promotes enolate formation). mdpi.comUse non-basic or weakly basic conditions; use sterically hindered bases.
Presence of Strong AcidModerate to High (promotes enol formation).Maintain neutral pH; use acid scavengers if necessary.
Elevated TemperatureHigh (increases rate of enolization). nih.govConduct reactions at low temperatures (e.g., 0 °C or below).
Extended Reaction TimeIncreased risk with longer exposure to destabilizing conditions.Optimize reactions to minimize duration.
Inappropriate ReagentsCertain activating agents can promote racemization. nih.govSelect reagents and additives known to suppress racemization (e.g., HOBt). peptide.com

Advanced Transformations and Derivatizations of R 1 Tritylpyrrolidine 2 Carbaldehyde

Nucleophilic Additions to the Aldehyde Moiety

The aldehyde group in (R)-1-Tritylpyrrolidine-2-carbaldehyde is a key site for carbon-carbon bond formation. Its electrophilic nature facilitates a wide range of nucleophilic addition reactions, often with a high degree of stereocontrol imparted by the adjacent chiral center and the sterically demanding N-trityl group.

The addition of organometallic reagents, such as Grignard and organolithium compounds, to this compound provides a direct route to chiral secondary alcohols. These reactions are notable for their high diastereoselectivity, which is rationalized by the Felkin-Anh model. The model predicts that the nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest substituent (the tritylpyrrolidine ring), and anti-periplanar to the C-N bond to minimize steric hindrance. The bulky trityl group effectively shields one face of the aldehyde, leading to the predominant formation of the syn-diastereomer.

Research has demonstrated that a variety of organometallic reagents undergo this highly selective addition. nih.gov For instance, the reaction with vinylmagnesium bromide, allylmagnesium bromide, and various alkyl and aryl Grignard and organolithium reagents consistently yields the corresponding syn-amino alcohols with diastereomeric ratios often exceeding 98:2. nih.gov This high level of stereocontrol makes this compound a valuable precursor for the synthesis of enantiomerically pure amino alcohols, which are important components of many biologically active molecules. nih.gov

The conversion of the aldehyde functionality into an alkene is a fundamental transformation achievable through Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These reactions offer powerful methods for extending the carbon chain and introducing a carbon-carbon double bond with control over its position.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comwikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides (e.g., those with alkyl substituents) typically favor the formation of (Z)-alkenes, while stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) generally yield (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. A key advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgalfa-chemistry.com The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction, simplifying purification. wikipedia.org While specific examples detailing the olefination of this compound are not extensively documented, these reactions are broadly applicable to aldehydes and would be expected to proceed efficiently to yield the corresponding vinyl-pyrrolidine derivatives.

Aldol (B89426) and Mannich reactions are powerful carbon-carbon bond-forming reactions that create new stereocenters. In these reactions, this compound would act as the electrophilic component.

The Aldol reaction involves the addition of an enol or enolate nucleophile to the aldehyde. masterorganicchemistry.com The reaction would result in the formation of a β-hydroxy carbonyl compound, introducing up to two new stereocenters. The stereochemical outcome would be influenced by the facial selectivity imposed by the chiral center of the prolinal derivative and the geometry of the enolate.

The Mannich reaction is a three-component reaction involving the aldehyde, an amine (primary or secondary), and a compound with an acidic proton (like a ketone or another aldehyde). acs.orgacs.org The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine, which is then attacked by the enol of the active hydrogen compound. This yields a β-amino carbonyl compound, known as a Mannich base. Asymmetric versions of the Mannich reaction are well-established, and the inherent chirality of this compound would be expected to influence the stereoselectivity of the addition. nih.gov

The Strecker and Ugi reactions are multicomponent reactions that provide efficient pathways to α-amino acid derivatives, which are fundamental building blocks for peptides and proteins.

The Strecker synthesis is a two-step process that converts an aldehyde into an α-amino acid. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com In the first step, the aldehyde reacts with ammonia (B1221849) (or an amine) in the presence of a cyanide source (like KCN) to form an α-aminonitrile. masterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the corresponding amino acid. masterorganicchemistry.com Using this compound in a Strecker reaction would lead to the synthesis of a novel amino acid with a pyrrolidine (B122466) side chain.

The Ugi reaction is a four-component reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to form a bis-amide. researchgate.netmdpi.comnih.govresearchgate.net This reaction is highly valued in combinatorial chemistry and drug discovery for its ability to rapidly generate complex, peptide-like molecules from simple starting materials. nih.gov Employing this compound as the aldehyde component would allow for the incorporation of the chiral pyrrolidine scaffold into diverse libraries of peptidomimetics. researchgate.net

Reductions and Oxidations of the Carbaldehyde Group

The oxidation state of the carbaldehyde can be readily modified through reduction to an alcohol or oxidation to a carboxylic acid, providing access to other important classes of proline derivatives.

Reduction of the aldehyde to a primary alcohol, (R)-1-Tritylpyrrolidin-2-yl)methanol, can be accomplished using a variety of reducing agents. Mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) are typically sufficient for this transformation, offering high yields and chemoselectivity. mdpi.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. mdpi.com This reduction is a key step in the synthesis of the aldehyde itself from N-trityl-L-proline and is fundamental for preparing chiral amino alcohol ligands and catalysts. nih.gov

Oxidation of the aldehyde to the corresponding carboxylic acid, (R)-1-Tritylproline, is another important transformation. The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) under mildly acidic conditions, is a highly effective method for oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups. nih.gov This method is known for its tolerance of a wide range of functionalities and its applicability to sterically hindered substrates.

Transformations Involving the Pyrrolidine Ring System

Beyond reactions at the aldehyde, the pyrrolidine ring itself can undergo transformations, typically after modification or removal of the N-trityl protecting group.

The deprotection of the trityl group is a common and crucial step. The trityl group is acid-labile and can be cleaved under mild acidic conditions, such as with formic acid or trifluoroacetic acid (TFA), to yield the free secondary amine. total-synthesis.comcommonorganicchemistry.com The stability of the trityl cation drives this reaction. total-synthesis.com Reductive methods using lithium powder and a catalytic amount of naphthalene (B1677914) can also achieve detritylation. organic-chemistry.org Once deprotected, the secondary amine can be subjected to a wide range of reactions, including acylation, alkylation, and participation in further cyclization reactions.

The resulting proline derivatives can be used to synthesize more complex structures, including bicyclic systems . For example, derivatives of the pyrrolidine ring can be elaborated into bicyclic proline analogs, which are of interest in medicinal chemistry due to their conformationally restricted nature. nih.gov While specific examples starting directly from the aldehyde are sparse, the functional handles introduced through the reactions described above provide the necessary anchor points for intramolecular cyclizations to form fused or bridged ring systems.

Selective Deprotection Strategies for the Trityl Group

The trityl (triphenylmethyl, Tr) group is a bulky and acid-labile protecting group commonly used for amines. acgpubs.org Its removal from this compound can be achieved under various conditions, primarily through acidic hydrolysis or hydrogenolysis. The choice of method depends on the compatibility of other functional groups present in the molecule.

Acidic Hydrolysis:

Acid-catalyzed cleavage is the most common method for detritylation. acgpubs.org This method's efficacy relies on the stability of the triphenylmethyl cation that is formed as a byproduct. Various acids can be employed, ranging from mild to strong, allowing for a degree of selectivity.

Common acidic conditions for the deprotection of N-trityl groups include the use of trifluoroacetic acid (TFA) or formic acid. For instance, treatment with cold formic acid for a short duration can effectively cleave the trityl group. nih.gov Another approach involves the use of perchloric acid supported on silica (B1680970) gel (HClO4-SiO2), which offers a mild and selective method for the cleavage of trityl ethers and can be adapted for N-trityl groups.

Reagent/ConditionsSolventTemperatureReaction TimeNotes
Formic Acid (97+%)Dioxane, EtOH, Et2O (for workup)Cold to Room Temp.~3 minRapid deprotection. The workup involves evaporation and extraction to remove triphenylcarbinol. nih.gov
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)0 °C to Room Temp.VariableCommonly used for acid-labile groups. Stoichiometry and reaction time can be adjusted.
HClO4 on Silica Gel-Room Temp.2-3 h (for trityl ethers)A mild and selective heterogeneous catalyst system.

Hydrogenolysis:

Catalytic hydrogenolysis offers a milder, non-acidic alternative for the removal of the trityl group. This method is particularly useful when acid-sensitive functionalities are present in the molecule. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. beilstein-journals.org In some cases, the addition of an acid, like acetic acid, can facilitate the reaction. nih.gov

CatalystSolventHydrogen PressureTemperatureNotes
Pd/CMethanol (MeOH) or Ethanol (EtOH)Atmospheric (H2 balloon) or higherRoom Temp.A common and effective method for N-benzyl and N-trityl deprotection. beilstein-journals.org
Pd(OH)2/C (Pearlman's catalyst)Ethanol (EtOH)Atmospheric to high pressureRoom Temp. to 60 °COften more effective than Pd/C for certain substrates. masterorganicchemistry.com

Subsequent Functionalizations After Trityl Removal

Upon removal of the trityl group, the resulting (R)-pyrrolidine-2-carbaldehyde, with a free secondary amine, becomes a versatile intermediate for a variety of synthetic transformations. The aldehyde and the secondary amine functionalities can be selectively targeted to introduce molecular diversity.

Reactions at the Nitrogen Atom:

The newly exposed secondary amine is nucleophilic and can undergo a range of reactions, including acylation, alkylation, and sulfonylation, to introduce new functional groups. For instance, the amine can be re-protected with a different protecting group, such as a Boc group, by reacting it with Boc-anhydride, which can sometimes be done in a one-pot procedure following deprotection. researchgate.net

Transformations of the Aldehyde Group:

The aldehyde group is a key functional handle for various carbon-carbon bond-forming reactions and other transformations.

Wittig Reaction: The aldehyde can be converted to an alkene using a phosphorus ylide in a Wittig reaction. masterorganicchemistry.comorganic-chemistry.orgudel.edu This allows for the extension of the carbon chain and the introduction of various substituents. The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of the ylide and reaction conditions. organic-chemistry.org

Reductive Amination: The aldehyde can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), to form a new amine. researchgate.net This is a powerful method for introducing diverse side chains.

Nucleophilic Additions: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the aldehyde to form secondary alcohols. This reaction provides a route to chiral amino alcohols.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. This transformation opens up another avenue for functionalization, such as amide bond formation.

Organocatalysis:

The deprotected (R)-pyrrolidine-2-carbaldehyde and its derivatives can serve as chiral organocatalysts. The pyrrolidine motif is a privileged structure in aminocatalysis, capable of activating substrates through the formation of enamines or iminium ions. beilstein-journals.orgnih.govnih.gov For example, these catalysts are effective in promoting asymmetric Michael additions of aldehydes to nitroolefins. beilstein-journals.orgnih.gov

Reaction TypeReagentsFunctional Group TransformedProduct TypeReference Example
Wittig ReactionPhosphonium ylide (e.g., Ph3P=CHR)AldehydeAlkeneConversion of an aldehyde to an alkene. udel.edu
Reductive AminationAmine (R-NH2), NaBH(OAc)3AldehydeSubstituted amineSynthesis of pyrrolidones via reductive amination. researchgate.net
Michael Addition (as organocatalyst)Aldehyde, Nitroolefin- (acts as catalyst)Michael adductAsymmetric Michael addition of aldehydes to nitroolefins. beilstein-journals.org
AcylationAcyl chloride or anhydrideSecondary AmineAmideGeneral reaction of secondary amines.

Applications of R 1 Tritylpyrrolidine 2 Carbaldehyde in Asymmetric Synthesis and Catalysis

As a Chiral Building Block for Complex Natural Products

The inherent chirality of (R)-1-Tritylpyrrolidine-2-carbaldehyde makes it an excellent starting material for the synthesis of a variety of complex natural products. The pyrrolidine (B122466) scaffold is a common motif in many biologically active compounds, and the aldehyde group serves as a versatile handle for chain extension and the introduction of further stereocenters.

Synthesis of Alkaloids and Analogues

The pyrrolidine ring is a core structural component of numerous alkaloids, many of which exhibit significant physiological activity. nih.govresearchgate.net The "chiral pool" strategy, which utilizes readily available chiral molecules like L-proline derivatives, is a common approach to the synthesis of these compounds. nih.govresearchgate.net this compound, being a derivative of (R)-proline, is an ideal precursor in this context.

The aldehyde functionality can be elaborated through various carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and Grignard additions, to construct the side chains and additional ring systems characteristic of different alkaloid families. For instance, the synthesis of 2-substituted pyrrolidine and piperidine (B6355638) alkaloids often involves the manipulation of a carbonyl group at the 2-position of the heterocyclic ring. nih.gov

Below is a table summarizing the synthesis of various pyrrolidine and piperidine alkaloids, highlighting the common starting materials and key synthetic steps that are applicable to derivatives of this compound.

Alkaloid ClassCommon PrecursorKey Synthetic Transformations
Tropane Alkaloids (e.g., Hygrine)L-prolineHenry–Nef protocol, Diastereoselective reduction
Sedum AlkaloidsL-prolineHenry–Nef protocol, Diastereoselective reduction
Kainoids (e.g., Allokainic acid)p-Methoxybenzylamine, Methyl vinyl ketoneTandem reactions, One-pot strategies
Indolizidine Alkaloids (e.g., Lentiginosine)(-)-Pipecolinic acidDihydroxylation, Hydrogenolysis

Construction of Peptidomimetics and Amino Acid Derivatives

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. nih.gov The pyrrolidine scaffold of this compound can serve as a constrained dipeptide surrogate, providing a rigid framework for the precise orientation of pharmacophoric groups. nih.gov The aldehyde group allows for the introduction of various side chains, mimicking the diversity of natural amino acids.

The synthesis of peptidomimetics often involves the incorporation of conformationally restricted building blocks. nih.gov The pyrrolidine ring can be functionalized to create mimics of β-turns, a common secondary structure in peptides. For example, the Pictet-Spengler reaction can be employed to synthesize constrained aromatic amino acids from their natural counterparts, a strategy that can be adapted for derivatives of this compound to create novel peptidomimetic structures.

Incorporation into Heterocyclic Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. researchgate.netnih.gov this compound serves as a versatile starting point for the synthesis of more complex heterocyclic systems. The aldehyde functionality is a key reactive site for annulation reactions, allowing for the construction of fused or spirocyclic ring systems.

One common method for constructing five-membered heterocyclic rings is the 1,3-dipolar cycloaddition reaction. nih.gov Azomethine ylides, which can be generated from aldehydes like this compound, can react with various dipolarophiles to produce highly substituted pyrrolidine derivatives. This approach allows for the introduction of multiple stereocenters with a high degree of control.

The following table highlights various strategies for the synthesis of bioactive heterocyclic scaffolds that can be initiated from a pyrrolidine-2-carbaldehyde (B1623420) core.

Synthetic StrategyResulting Heterocyclic ScaffoldKey Features
1,3-Dipolar CycloadditionSubstituted PyrrolidinesHigh stereocontrol, functional group tolerance
Pictet-Spengler-Oxidative Ring ContractionsFused Pyrrolidine SystemsConstruction of polycyclic scaffolds
AminocyclizationsPyrrolizidines, IndolizidinesAccess to alkaloid core structures
Multi-component ReactionsHighly Functionalized PyrrolidinesAtom economy, rapid generation of diversity

Precursor to Chiral Ligands in Asymmetric Catalysis

The chiral pyrrolidine framework of this compound is a valuable component in the design of chiral ligands for asymmetric catalysis. The stereocenter at the 2-position of the pyrrolidine ring can effectively transfer chiral information to a metal center, leading to high enantioselectivity in catalytic transformations.

Chiral Phosphine (B1218219) Ligands

Chiral phosphine ligands are among the most important and widely used ligands in asymmetric catalysis. researchgate.net The synthesis of P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, has been a significant area of research. researchgate.netnih.gov this compound can be converted into chiral phosphine ligands by transforming the aldehyde group into a phosphine-containing moiety.

For example, the aldehyde can be reduced to an alcohol, which can then be converted to a leaving group for nucleophilic substitution by a phosphide. Alternatively, reductive amination of the aldehyde with a primary phosphine can lead to chiral aminophosphine (B1255530) ligands. These ligands can then be used in a variety of transition-metal-catalyzed asymmetric reactions, such as hydrogenation and cross-coupling reactions.

The table below showcases different classes of chiral phosphine ligands and their applications, for which pyrrolidine-based precursors are suitable.

Ligand ClassSynthetic Approach from Pyrrolidine PrecursorApplication in Asymmetric Catalysis
P-Chiral PhosphinesNucleophilic substitution with phosphidesRh-catalyzed hydrogenation
Aminophosphine Phosphinites (AMPP)Reaction with chlorophosphinesPd-catalyzed allylic alkylation
Diphosphine LigandsCoupling of two phosphine-containing pyrrolidine unitsRu-catalyzed hydrogenation of ketones

Chiral N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis due to their strong σ-donating properties and steric tunability. york.ac.uk Chiral NHC ligands have been successfully applied in a range of asymmetric transformations. This compound can serve as a precursor for the synthesis of chiral NHC ligands.

The synthesis of such ligands typically involves the construction of an imidazolium (B1220033) or other azolium salt, which is the direct precursor to the NHC. The aldehyde group of this compound can be converted into a diamine, which can then be cyclized to form the heterocyclic core of the NHC precursor. The chirality of the pyrrolidine ring is thus incorporated into the ligand backbone, influencing the stereochemical outcome of the catalyzed reaction.

The following table provides examples of reactions where chiral NHC ligands, potentially derived from pyrrolidine scaffolds, have been successfully employed.

Asymmetric ReactionMetal CatalystEnantioselectivity (ee)
Allylic AlkylationPalladium(II)up to 92%
Hydrogenation of Aryl AlkenesIridium>99%
Intramolecular CyclizationPalladium(II)up to 76%

Chiral Amine and Amino Alcohol Ligands

This compound is a valuable precursor for the synthesis of chiral amine and amino alcohol ligands. The aldehyde functionality can be readily transformed into a variety of amine and amino alcohol moieties, which can then act as chiral ligands in metal-catalyzed asymmetric reactions.

The reduction of the aldehyde group, for instance, yields the corresponding chiral amino alcohol, ((R)-1-tritylpyrrolidin-2-yl)methanol. This amino alcohol can coordinate to metal centers through both the nitrogen of the pyrrolidine ring and the oxygen of the hydroxyl group, forming a stable five-membered chelate ring. This chelation, in conjunction with the steric hindrance provided by the trityl group, can effectively control the stereochemical outcome of a reaction.

Similarly, reductive amination of the aldehyde provides access to a range of chiral diamines. These diamines, possessing two nitrogen atoms for metal coordination, can act as bidentate ligands. The nature of the second amine can be tuned to modulate the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

While specific examples detailing the synthesis and application of chiral amine and amino alcohol ligands derived directly from this compound are not extensively documented in readily available literature, the established principles of ligand design and asymmetric catalysis strongly support their potential utility. The conversion of the aldehyde to these ligand types is a standard synthetic transformation, and the resulting structures are analogous to other highly successful chiral ligands used in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Role in Organocatalytic Transformations

The pyrrolidine scaffold is a cornerstone of organocatalysis, with proline and its derivatives being among the most widely used catalysts. This compound, possessing this key structural feature, has the potential to act as an organocatalyst, particularly in reactions that proceed through enamine or iminium ion intermediates.

The secondary amine of the pyrrolidine ring can react with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and can react with various electrophiles in a stereocontrolled manner. The bulky trityl group plays a crucial role in shielding one face of the enamine, directing the approach of the electrophile to the opposite face and thus inducing asymmetry in the product.

Alternatively, the pyrrolidine nitrogen can react with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO of the unsaturated system, making it more susceptible to nucleophilic attack. Again, the trityl group dictates the facial selectivity of the nucleophilic addition.

While the direct application of this compound as an organocatalyst is not as extensively reported as that of other proline derivatives like diarylprolinol silyl (B83357) ethers, its structural features suggest its potential efficacy in a range of organocatalytic transformations. These include, but are not limited to, aldol reactions, Michael additions, and Mannich reactions. The bulky trityl group is expected to impart high levels of stereocontrol.

Table 1: Potential Organocatalytic Transformations using Pyrrolidine-Based Catalysts

Reaction TypeGeneral SubstratesProduct TypeRole of Pyrrolidine Catalyst
Aldol ReactionAldehyde + Ketoneβ-Hydroxy CarbonylEnamine formation with ketone
Michael AdditionEnolate Donor + α,β-Unsaturated Carbonyl1,5-Dicarbonyl CompoundEnamine formation with donor or Iminium ion formation with acceptor
Mannich ReactionAldehyde + Amine + Ketoneβ-Amino CarbonylEnamine formation with ketone

Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to afford a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Chiral organocatalysts are increasingly being employed to control the stereochemistry of these complex transformations.

This compound, as a chiral secondary amine, has the potential to catalyze asymmetric MCRs. For instance, in reactions involving the formation of iminium ions from aldehydes, the pyrrolidine moiety could serve as the catalyst to generate a chiral iminium intermediate, which then participates in the subsequent steps of the MCR.

Prominent examples of MCRs where such catalysis could be envisioned include the Passerini and Ugi reactions. While the classic versions of these reactions are not typically catalyzed by secondary amines, variants and related MCRs that involve enamine or iminium ion intermediates could potentially be rendered asymmetric by a chiral pyrrolidine catalyst.

For example, a vinylogous Ugi-type reaction, where an imine, a carboxylic acid, an isocyanide, and a suitable vinylogous component react, could potentially be catalyzed by a chiral pyrrolidine. The initial formation of a chiral iminium ion from the aldehyde and the pyrrolidine catalyst could be the key stereodetermining step.

Although specific published examples of this compound being used as a catalyst in MCRs are scarce, the principles of organocatalysis suggest this as a promising area for future research. The development of novel, stereoselective MCRs is a significant goal in organic synthesis, and chiral pyrrolidine derivatives are prime candidates for catalysts in this endeavor.

Table 2: Key Multi-Component Reactions

Reaction NameReactantsProduct
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy Amide
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide

Mechanistic and Kinetic Studies Involving R 1 Tritylpyrrolidine 2 Carbaldehyde

Reaction Mechanism Elucidation for Transformations of the Compound

(R)-1-Tritylpyrrolidine-2-carbaldehyde is a prominent organocatalyst that operates primarily through two well-established catalytic cycles: the enamine cycle and the iminium ion cycle. The elucidation of these mechanisms has been pivotal in understanding its role in various asymmetric transformations.

In the enamine cycle , the catalyst reacts with a carbonyl compound, typically a ketone or an aldehyde, to form a chiral enamine intermediate. This process involves the formation of a carbinolamine, followed by dehydration. The resulting enamine is a nucleophilic species. The bulky trityl group on the pyrrolidine (B122466) ring effectively shields one face of the enamine, directing the approach of an electrophile to the opposite face. This steric hindrance is the primary factor controlling the stereochemical outcome of the reaction. After the enamine attacks an electrophile (e.g., a nitroolefin in a Michael addition), the resulting intermediate is hydrolyzed to release the product and regenerate the catalyst, thereby completing the catalytic cycle.

In the iminium ion cycle , the catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone system, activating it for nucleophilic attack. Again, the trityl group provides a sterically hindered environment, directing the nucleophile to attack from the less hindered face of the molecule. This control is crucial in reactions like Diels-Alder or Friedel-Crafts alkylations. Following the nucleophilic addition, the intermediate undergoes hydrolysis to yield the chiral product and regenerate the this compound catalyst. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to explore the reaction paths, confirming that these cycloadditions are often polar processes with asynchronous transition states. researchgate.net

Kinetic Analysis of Asymmetric Reactions Utilizing the Compound

Kinetic studies have been instrumental in quantifying the reactivity and efficiency of this compound as a catalyst. These analyses often involve monitoring the reaction progress over time to determine reaction rates, conversion percentages, and the evolution of enantiomeric excess (% ee). whiterose.ac.uk In asymmetric kinetic resolutions, for instance, the catalyst selectively accelerates the reaction of one enantiomer of a racemic starting material, allowing for the separation of the unreacted, enantioenriched substrate and the chiral product. whiterose.ac.uk

A key kinetic investigation by Mayr and coworkers focused on quantifying the influence of the C2-trityl group on the reactivity of the key intermediates. researchgate.net Their studies revealed that the enamine derived from 2-tritylpyrrolidine and phenylacetaldehyde (B1677652) is significantly less reactive than the corresponding enamine derived from unsubstituted pyrrolidine. researchgate.net Conversely, the trityl group was found to substantially increase the electrophilic reactivity of iminium ions derived from cinnamaldehyde. researchgate.net This dual effect—decreasing enamine nucleophilicity while increasing iminium ion electrophilicity—is a critical aspect of its catalytic profile.

Table 1: Relative Reactivity of Pyrrolidine-Derived Enamines and Iminium Ions researchgate.net
Pyrrolidine DerivativeIntermediate TypeSubstrateRelative Reactivity Factor
PyrrolidineEnaminePhenylacetaldehyde1
(R)-2-TritylpyrrolidineEnaminePhenylacetaldehyde0.038 (26x less reactive)
PyrrolidineIminium IonCinnamaldehyde1
(R)-2-TritylpyrrolidineIminium IonCinnamaldehyde12 (12x more reactive)

Transition State Analysis in Stereoselective Processes

The stereoselectivity observed in reactions catalyzed by this compound is determined by the energetic differences between competing transition states. Computational studies, particularly using DFT, have been crucial for visualizing and analyzing these transition state structures. researchgate.netnih.gov For enamine-mediated reactions, the stereochemical outcome is generally rationalized by a Zimmerman-Traxler-like transition state model, where the bulky trityl group dictates the facial selectivity of the electrophilic attack.

The catalyst's pyrrolidine ring adopts a specific conformation to minimize steric strain, and the massive trityl group effectively blocks one side of the molecule. For example, in the Michael addition of an aldehyde to a nitroolefin, the enamine intermediate attacks the nitroolefin. The transition state that leads to the major product isomer is the one where the reactants are oriented to minimize steric clash with the trityl group. DFT calculations on similar pyrrolidine-catalyzed reactions show that the Re face of the enamine is effectively shielded by the bulky substituent on the pyrrolidine ring, forcing the electrophile to approach from the Si face. researchgate.net The asynchronicity of bond formation in the transition state is another key feature identified through computational analysis. researchgate.net

Role of the Trityl Group in Reactivity and Selectivity

The trityl (triphenylmethyl) group at the C2 position of the pyrrolidine ring is not merely a passive steric directing group; it plays a multifaceted role in modulating both the reactivity and selectivity of the catalyst.

Steric Shielding : The most apparent role is providing a highly congested steric environment. Its sheer bulk effectively blocks one prochiral face of the enamine or iminium ion intermediates, leading to high levels of asymmetric induction. This steric hindrance is the primary reason for the excellent enantioselectivities often achieved with this catalyst. beilstein-journals.org

Electronic Effects : The trityl group exerts significant electronic influence. Kinetic studies have shown it decreases the nucleophilicity of the enamine intermediate, making it 26 times less reactive than the enamine of unsubstituted pyrrolidine. researchgate.net This effect is attributed to negative hyperconjugation, where the nitrogen lone pair interacts with the σ* orbital of the C-CPh₃ bond. researchgate.net Conversely, this same electronic withdrawal increases the electrophilicity of the corresponding iminium ion by a factor of 12, enhancing its reactivity toward nucleophiles. researchgate.net

Enhanced Stability and Solubility : The large, nonpolar trityl group increases the catalyst's stability and improves its solubility in common nonpolar organic solvents, which are often the preferred media for these asymmetric reactions. cymitquimica.com

Influence of Solvent and Temperature on Reaction Outcomes

The choice of solvent and the reaction temperature are critical parameters that can significantly impact the yield, diastereoselectivity, and enantioselectivity of reactions catalyzed by this compound.

Solvent Effects : The polarity of the solvent plays a crucial role. Generally, nonpolar solvents are favored as they tend to result in higher enantiomeric excess (% ee) and yields. whiterose.ac.uk Solvents like cyclohexane, methylcyclohexane, or toluene (B28343) often provide superior results compared to more polar solvents such as dichloromethane (B109758) (CH₂Cl₂) or 1,2-dichloroethane (B1671644) (1,2-DCE). whiterose.ac.ukbeilstein-journals.org This is likely because nonpolar solvents promote a more organized and compact transition state, maximizing the steric influence of the trityl group and minimizing competing non-selective reaction pathways.

Table 2: Effect of Solvent and Temperature on a Pyrrolidine-Catalyzed Michael Addition beilstein-journals.org
SolventTemperature (°C)Yield (%)diastereomeric ratio (syn:anti)enantiomeric excess (syn, %)
CH₂Cl₂208580:2070
Toluene08088:1280
Methylcyclohexane209085:1578
Methylcyclohexane08792:885
Methylcyclohexane-106593:786

Note: Data is representative of trends observed for bulky C2-substituted pyrrolidine organocatalysts in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.

Computational and Theoretical Chemistry of R 1 Tritylpyrrolidine 2 Carbaldehyde

Conformational Analysis and Energy Landscapes

Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule and identify stable conformers. The pyrrolidine (B122466) ring typically adopts two primary puckered conformations: Cγ-endo (where C4 is out of the plane on the same side as the C2 substituent) and Cγ-exo (where C4 is on the opposite side). nih.gov Quantum mechanical calculations on related 5-phenylpyrrolidine-2-carboxylate units have shown that the Cγ-endo pucker can be more stable than the Cγ-exo state, with an energy difference that can be on the order of 1-3 kcal·mol⁻¹. nih.gov For (R)-1-Tritylpyrrolidine-2-carbaldehyde, the large steric demand of the N-trityl group significantly influences this equilibrium, generally favoring a conformation that minimizes steric clash.

The analysis involves a systematic search of the conformational space by rotating key dihedral angles, followed by geometry optimization of the resulting structures. The relative energies of the conformers are then calculated to determine their population according to the Boltzmann distribution. researchgate.net For N-substituted pyrrolidines, the energy barrier for transitions between different ring puckers or rotational isomers can be calculated to understand the molecule's dynamic behavior. nih.gov

Table 1: Representative Theoretical Energy Differences for Pyrrolidine Ring Pucker Conformations

Conformation TypeDescriptionCalculated Relative Energy (kcal·mol⁻¹)Reference Method
Cγ-endoC4 atom is displaced towards the C2 substituent.0.0DFT (B3LYP/6-311+G(d,p)) on a model system nih.gov
Cγ-exoC4 atom is displaced away from the C2 substituent.+1.2DFT (B3LYP/6-311+G(d,p)) on a model system nih.gov

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the electronic properties that govern the reactivity of this compound. Methods like DFT, often using functionals such as B3LYP with a basis set like 6-311++G(d,p), are used to compute various electronic descriptors. researchgate.net

Key properties analyzed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. The spatial distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. For an aldehyde, the LUMO is typically centered on the carbonyl group (C=O), making it susceptible to attack by nucleophiles.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, intramolecular interactions, and hyperconjugative effects. researchgate.net It provides insights into the delocalization of electron density between filled and vacant orbitals, which can stabilize certain conformations. Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) maps the charge distribution onto the molecule's surface, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are correlated with sites for electrophilic and nucleophilic reactions, respectively.

Table 2: Typical Calculated Electronic Properties for Pyrrolidine Derivatives

PropertyDescriptionTypical Calculated Value (Arbitrary Units/eV)Computational Method
E(HOMO)Energy of the Highest Occupied Molecular Orbital~ -6.5 eVDFT/B3LYP mdpi.com
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital~ -1.0 eVDFT/B3LYP mdpi.com
HOMO-LUMO GapEnergy difference between HOMO and LUMO~ 5.5 eVDFT/B3LYP mdpi.com
Dipole MomentMeasure of the molecule's overall polarity2-4 DebyeDFT/B3LYP mdpi.com

Prediction of Spectroscopic Signatures

Computational chemistry provides indispensable tools for the prediction and interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. researchgate.net Calculations are typically performed on the lowest-energy conformers, and the final predicted spectrum is a Boltzmann-weighted average of the individual spectra. researchgate.netcompchemhighlights.org This approach is crucial for chiral molecules with complex conformational landscapes, as the observed chemical shifts represent an average over all populated conformers. Comparing computed and experimental shifts is a powerful strategy for structural elucidation and conformational analysis. researchgate.netcompchemhighlights.org

IR Spectra: Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed within the harmonic approximation at the DFT level. nih.gov The predicted frequencies often require scaling by an empirical factor to better match experimental data. More advanced methods compute IR spectra from the dipole-dipole autocorrelation function obtained from molecular dynamics (MD) simulations, which can account for anharmonic effects and provide a more realistic spectrum. nih.gov For this compound, characteristic vibrational modes would include C-H stretching from the aromatic trityl rings, C-H stretching of the pyrrolidine ring, and a strong C=O stretching band for the aldehyde group.

Table 3: Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModeTypical Predicted Wavenumber (cm⁻¹)Expected Intensity
Trityl (Aromatic C-H)Stretching3050-3100Medium
Pyrrolidine (Aliphatic C-H)Stretching2850-2980Medium-Strong
Carbaldehyde (C=O)Stretching1720-1740Strong
Trityl (C=C)Aromatic Ring Stretching1450-1600Variable

Docking and Interaction Studies with Chiral Catalysts or Reagents

This compound is a precursor to highly effective organocatalysts, such as N-trityl prolinol derivatives. Computational docking and interaction studies are vital for understanding how these catalysts interact with substrates to achieve high levels of stereoselectivity.

While traditional docking is often associated with protein-ligand interactions, similar principles are applied to model the non-covalent interactions within the transition state of an organocatalytic reaction. DFT calculations are used to build models of the catalyst-substrate complex. These models help to identify key interactions, such as hydrogen bonds, steric repulsion, and π-π stacking, that stabilize the transition state leading to the major stereoisomer.

In catalysts derived from this compound, the bulky trityl group plays a crucial role as a steric shield. It effectively blocks one face of the reactive intermediate (e.g., an enamine), forcing the incoming reagent to approach from the less hindered face. nih.gov Computational models can quantify the steric strain and stabilizing interactions, providing a rationale for the observed enantioselectivity or diastereoselectivity. DFT calculations on transition state structures for reactions catalyzed by prolinamide-based systems have shown, for example, how intramolecular hydrogen bonding can lock the catalyst's conformation, which in turn affects selectivity. nih.gov

DFT Studies on Reaction Pathways and Stereoselectivity

DFT studies are paramount for mapping the complete reaction pathways and understanding the origin of stereoselectivity in reactions involving this compound or its derivatives. This involves locating and characterizing the geometries and energies of all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

By calculating the activation energies (the energy difference between the transition state and the reactants), chemists can predict the feasibility of a reaction pathway and identify the rate-determining step. To explain stereoselectivity, the transition states leading to all possible stereoisomers are modeled. For example, in a 1,3-dipolar cycloaddition, computational analysis can reveal why an endo transition state is favored over an exo one by comparing their relative activation energies. ua.es A difference of just a few kcal·mol⁻¹ in activation energy can lead to the exclusive formation of one stereoisomer.

Studies on N-tritylprolinal, a closely related compound, have demonstrated its high diastereoselectivity in reactions with various nucleophiles, which is attributed to a Felkin-Anh-type model of attack. nih.gov DFT calculations can rigorously test these classical models by providing detailed energetic and geometric information about the competing transition states, confirming that the steric hindrance from the trityl group is the dominant factor in directing the nucleophilic attack.

Table 4: Illustrative DFT Data for Competing Reaction Pathways

PathwayStereochemical OutcomeCalculated Relative Activation Energy (ΔG‡, kcal·mol⁻¹)Predicted Major/Minor Product
Pathway A (endo approach)(2S, 3R, 4S, 5R)0.0Major
Pathway B (exo approach)(2S, 3S, 4S, 5R)+2.8Minor

Note: Data is hypothetical, based on findings for a related 1,3-dipolar cycloaddition reaction. ua.es

Analytical Methodologies for Characterization in Synthetic and Research Contexts

Chromatographic Techniques for Purity and Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost method for the enantioselective analysis of chiral pharmaceutical compounds. chromatographyonline.com The development of a robust HPLC method is critical for accurately quantifying the enantiomeric excess (e.e.) of (R)-1-Tritylpyrrolidine-2-carbaldehyde. This process involves the careful selection of a chiral stationary phase (CSP) and an appropriate mobile phase to achieve baseline separation of the two enantiomers.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used and have demonstrated broad applicability in resolving a vast range of chiral molecules. chromatographyonline.com For pyrrolidine (B122466) derivatives, columns such as the Daicel Chiralpak AD have proven effective. mdpi.com Method development for this compound would involve screening various CSPs and mobile phase compositions, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier such as isopropanol, to optimize the separation factor (α) and resolution (Rs). A resolution value of 1.5 or greater is generally considered to indicate a complete separation of the enantiomers. nih.gov

Below is a table representing a typical set of parameters for a chiral HPLC method suitable for analyzing this compound, based on methods developed for similar compounds. mdpi.com

Table 1: Illustrative Chiral HPLC Method Parameters

Parameter Value Purpose
Column Daicel Chiralpak AD Provides the chiral environment for enantiomeric separation.
Mobile Phase n-Hexane / Isopropanol Eluent system; the ratio is optimized for best separation.
Flow Rate 0.45 - 1.0 mL/min Controls the speed of the mobile phase and analysis time.
Detection UV at 230 nm The trityl and aldehyde groups allow for strong UV absorbance.

| Expected Elution | The (S)-enantiomer (minor) may elute before the (R)-enantiomer (major). | Order is dependent on the specific column and mobile phase. |

Gas Chromatography (GC) with chiral stationary phases is another powerful technique for enantioselective analysis, particularly for volatile compounds. chromatographyonline.com While this compound itself has a relatively high molecular weight (341.45 g/mol ) and low volatility, GC analysis can be performed following a suitable derivatization step. lab-chemicals.com

For compounds containing amine and carboxyl groups, such as the parent amino acid proline, derivatization is essential to increase volatility and improve peak shape for GC analysis. sigmaaldrich.com A similar strategy would be necessary for this compound. The aldehyde functional group could be protected, for instance, by conversion to an oxime or a hydrazone, to enhance thermal stability.

The most commonly used chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. chromatographyonline.comgcms.cz These CSPs create inclusion complexes with the analytes, and differences in the stability of these complexes between the two enantiomers lead to their separation. Method development involves selecting the appropriate derivatizing agent and a GC column with a suitable cyclodextrin-based CSP to maximize resolution.

Table 2: General Approach for Chiral GC Analysis

Step Description Rationale
1. Derivatization Reaction of the aldehyde group to form a more volatile and thermally stable derivative (e.g., an oxime). To make the compound suitable for GC analysis by preventing thermal degradation and improving chromatographic behavior.
2. Column Selection Use of a capillary column with a chiral stationary phase, such as a derivatized cyclodextrin (e.g., CHIRALDEX® G-TA). sigmaaldrich.com The chiral selector on the stationary phase interacts differently with the R and S enantiomers, enabling separation.
3. Temperature Program An optimized temperature ramp from a lower to a higher temperature. To ensure good separation of the enantiomers while minimizing analysis time.

| 4. Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS). | FID provides high sensitivity for organic compounds, while MS offers both quantification and structural information. |

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of a synthesized compound. For this compound, techniques such as NMR, Mass Spectrometry, and IR spectroscopy provide complementary information that, when combined, offers a complete picture of the molecule's identity and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds, providing detailed information about the carbon-hydrogen framework. omicsonline.orgweebly.com Both ¹H and ¹³C NMR spectra are crucial for the structural verification of this compound.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the trityl group, the pyrrolidine ring, and the aldehyde functional group. The fifteen protons of the three phenyl rings on the trityl group would typically appear as a complex multiplet in the aromatic region (δ 7.2-7.5 ppm). The aldehyde proton is highly deshielded and would produce a characteristic singlet or doublet at a low field (δ 9-10 ppm). The protons on the pyrrolidine ring would appear at higher fields, with their specific chemical shifts and splitting patterns providing confirmation of the ring structure and the position of the substituents.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic chemical shift in the range of δ 190-200 ppm. The quaternary carbon of the trityl group and the aromatic carbons would also have distinct signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aldehyde (-CHO) 9.0 - 10.0 (s) 190 - 200
Trityl Aromatic (-C(Ph)₃) 7.2 - 7.5 (m, 15H) 125 - 145
Trityl Quaternary C - ~75
Pyrrolidine C2-H ~4.0 (m, 1H) ~65

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (Molecular Formula: C₂₄H₂₃NO), the expected molecular weight is 341.45. lab-chemicals.com

Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) at m/z 341 or 342, respectively. This confirms the molecular weight of the compound.

Under higher energy conditions, such as Electron Ionization (EI), the molecule will fragment in a predictable manner. The most characteristic fragmentation pathway for this compound would involve the cleavage of the bond between the pyrrolidine nitrogen and the trityl group. This would result in the formation of a very stable triphenylmethyl (trityl) cation, which would produce an intense peak at m/z 243. Other fragments corresponding to the loss of the aldehyde group (M-29) or fragmentation of the pyrrolidine ring would also be expected.

Table 4: Expected Mass Spectrometry Fragments

m/z Value Identity Fragmentation Pathway
342 [M+H]⁺ Protonated molecular ion (in ESI mode)
341 [M]⁺ Molecular ion (in EI mode)
243 [C(C₆H₅)₃]⁺ Loss of the pyrrolidine-2-carbaldehyde (B1623420) moiety

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The most prominent and easily identifiable peak would be the strong carbonyl (C=O) stretch of the aldehyde group, typically found around 1720-1740 cm⁻¹. The presence of an aldehyde is further confirmed by two weak C-H stretching bands: one near 2820 cm⁻¹ and another near 2720 cm⁻¹. vscht.cz Other key absorptions would include those for the aromatic C-H and C=C bonds of the trityl group and the aliphatic C-H bonds of the pyrrolidine ring.

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Type of Vibration
> 3000 Aromatic C-H Stretch
< 3000 Aliphatic C-H (Pyrrolidine) Stretch
~2820 and ~2720 Aldehyde C-H Stretch (Fermi doublet)
~1725 Aldehyde C=O Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. In this compound, the key chromophores are the trityl group, consisting of three phenyl rings, and the aldehyde functional group.

The phenyl rings of the bulky trityl group exhibit characteristic π → π* electronic transitions, typically resulting in strong absorption bands in the UV region, generally below 300 nm. The aldehyde group possesses a carbonyl chromophore which undergoes both n → π* and π → π* transitions. The n → π* transition is typically weaker and occurs at a longer wavelength, often above 300 nm, while the π → π* transition is more intense and appears at a shorter wavelength.

Table 1: Expected UV-Vis Absorption Maxima for this compound Chromophores

ChromophoreElectronic TransitionExpected λmax Range (nm)
Phenyl (Trityl)π → π~260-270
Carbonyl (Aldehyde)n → π>300
Carbonyl (Aldehyde)π → π*<300

Chiroptical Methods for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule is crucial, and chiroptical methods are specifically designed for this purpose. These techniques rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation Measurement

Optical rotation is the rotation of the plane of plane-polarized light by a solution of a chiral compound. wikipedia.org Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. libretexts.org The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. libretexts.org The specific rotation, [α], is a standardized measure of this property and is calculated from the observed rotation, concentration, and path length. wikipedia.org

The specific rotation is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, and the solvent. wikipedia.org For this compound, the specific rotation would be a fixed value under defined conditions. Its enantiomer, (S)-1-Tritylpyrrolidine-2-carbaldehyde, would exhibit a specific rotation of the same magnitude but with the opposite sign. cymitquimica.com While the specific rotation value for the (R)-enantiomer is not explicitly documented in the provided search results, it is a critical parameter for its characterization.

Table 2: Parameters for Specific Rotation Measurement

ParameterDescription
Observed Rotation (α)The measured angle of rotation.
Path Length (l)The length of the sample cell, typically in decimeters (dm).
Concentration (c)The concentration of the sample solution, typically in g/mL or g/100mL.
Wavelength (λ)The wavelength of the light source, commonly the sodium D-line (589 nm).
Temperature (T)The temperature at which the measurement is taken, usually 20°C or 25°C.

Circular Dichroism (CD) Spectroscopy for Conformational and Chiral Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is highly sensitive to the stereochemical and conformational features of a molecule. nih.gov A CD spectrum plots the difference in absorbance (ΔA) or ellipticity (θ) against wavelength.

For this compound, the CD spectrum would exhibit distinct Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center and the conformation of the pyrrolidine ring and the bulky trityl group. Theoretical calculations can be used in conjunction with experimental CD spectra to confirm the absolute configuration.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed map of the electron density can be generated, revealing the precise arrangement of atoms in the crystal lattice.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of the (R) configuration at the C2 position of the pyrrolidine ring. It would also reveal detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. The melting point for the related (S)-enantiomer is reported to be 140-141 °C, suggesting that these compounds are crystalline at room temperature. chemicalbook.com

Table 3: Information Obtainable from X-ray Crystallography

ParameterDescription
Absolute ConfigurationUnambiguous determination of the R/S configuration.
Bond LengthsThe distances between the nuclei of bonded atoms.
Bond AnglesThe angles between adjacent bonds.
Torsional AnglesThe dihedral angles that define the conformation of the molecule.
Crystal PackingThe arrangement of molecules in the crystal lattice.

In-process Analytical Techniques for Reaction Monitoring

Process Analytical Technology (PAT) provides tools for real-time monitoring and control of chemical reactions, which is particularly important in stereoselective synthesis to ensure high enantiomeric purity and yield. rsc.org For reactions involving this compound, either as a reactant or a product, various in-process analytical techniques can be employed.

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the disappearance of reactants and the appearance of products by tracking characteristic vibrational bands. For instance, the carbonyl stretch of the aldehyde group in this compound would have a distinct frequency that could be monitored.

For monitoring the stereochemical progress of a reaction, chiral High-Performance Liquid Chromatography (HPLC) can be used as an at-line or on-line technique. By periodically taking samples from the reaction mixture and analyzing them on a chiral stationary phase, the enantiomeric excess of the product can be determined throughout the course of the reaction. Mass spectrometry can also be utilized to monitor reaction intermediates and products in real-time, providing kinetic data that can help in understanding and optimizing enantioselective reactions. nih.gov

Future Research Directions and Emerging Applications

Development of More Sustainable Synthetic Routes

The imperative for greener and more sustainable chemical processes has spurred research into environmentally benign synthetic routes for valuable chiral compounds like (R)-1-Tritylpyrrolidine-2-carbaldehyde. chemistryjournals.netblazingprojects.com Traditional synthetic methods often rely on hazardous reagents and generate significant waste. chemistryjournals.net Future research is directed towards minimizing the environmental footprint of its synthesis through several key strategies.

The following table summarizes potential green synthetic approaches for this compound:

Sustainable Approach Description Potential Benefits
Biocatalysis Utilization of enzymes or whole-cell systems for key synthetic steps.High selectivity, mild reaction conditions, reduced waste.
Heterogeneous Catalysis Employing solid-supported catalysts that can be easily separated and recycled.Simplified purification, catalyst reusability, suitability for continuous flow processes.
Renewable Feedstocks Starting from bio-based materials to reduce reliance on petrochemicals.Reduced carbon footprint, enhanced sustainability.
Energy-Efficient Methods Implementation of techniques like microwave or ultrasonic irradiation.Faster reaction times, lower energy consumption. chemistryjournals.net

Exploration of Novel Catalytic Roles

The pyrrolidine (B122466) scaffold is a privileged motif in organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.govnih.gov While derivatives of this compound have been employed in various asymmetric transformations, there is considerable scope for exploring novel catalytic roles.

Future research will likely focus on designing new catalysts derived from this building block for previously challenging or unexplored asymmetric reactions. This could include the development of catalysts for novel cycloaddition reactions, C-H functionalization, and multicomponent reactions. nih.gov The modular nature of the pyrrolidine ring allows for systematic modification of the catalyst structure to fine-tune its reactivity and selectivity for specific applications. nih.gov For example, the introduction of additional functional groups capable of hydrogen bonding or other non-covalent interactions could lead to catalysts with enhanced performance. researchgate.net

The exploration of cooperative catalysis, where a pyrrolidine-based organocatalyst works in concert with a metal catalyst or another organocatalyst, is another burgeoning area of research. researchgate.netnih.gov Such synergistic catalytic systems can enable transformations that are not feasible with a single catalyst, opening up new avenues for the synthesis of complex molecules. researchgate.net

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology in modern chemical synthesis, offering advantages such as improved safety, enhanced reaction control, and facile scalability. nih.govnih.gov The integration of the synthesis and application of this compound and its derivatives into flow chemistry methodologies is a promising area for future research.

The synthesis of the pyrrolidine core and its subsequent functionalization can be adapted to continuous-flow processes, potentially leading to higher yields and purity compared to traditional batch methods. nih.govresearchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for optimizing stereoselectivity in asymmetric reactions. nih.gov

Design of Next-Generation Chiral Building Blocks

This compound serves as a versatile chiral building block for the synthesis of more complex and functionally diverse molecules. cymitquimica.comsigmaaldrich.com Future research will undoubtedly focus on leveraging its inherent chirality to design and synthesize next-generation chiral building blocks with novel applications. nih.gov

By chemically modifying the aldehyde group and the pyrrolidine ring, a wide array of new chiral synthons can be accessed. For instance, the aldehyde can be converted into various functional groups, such as alcohols, amines, carboxylic acids, and nitriles, each providing a handle for further synthetic transformations. These new building blocks can be utilized in the synthesis of chiral ligands for metal-catalyzed reactions, chiral auxiliaries, and complex molecular scaffolds for drug discovery. sigmaaldrich.commdpi.com

The following table illustrates the potential for generating diverse chiral building blocks from this compound:

Modification of Aldehyde Group Resulting Functional Group Potential Application
ReductionHydroxymethylSynthesis of chiral ligands, natural products.
Reductive AminationAminomethylPreparation of chiral diamines, catalysts.
OxidationCarboxylic AcidSynthesis of chiral amino acids, peptide mimics.
Wittig ReactionAlkeneElaboration into more complex side chains.

Expanding Scope in Complex Molecule Synthesis

The total synthesis of complex natural products and pharmaceutically active compounds often relies on the availability of versatile chiral building blocks and efficient stereoselective reactions. nih.govnih.govorganic-chemistry.org this compound and its derivatives have the potential to play an increasingly important role in this field.

Future research will likely see the application of this chiral scaffold in the total synthesis of a broader range of complex molecules. organic-chemistry.org Organocatalytic methods employing catalysts derived from this building block can provide a powerful tool for the construction of key stereocenters in natural product synthesis. researchgate.net The development of novel cascade reactions initiated by these catalysts could enable the rapid assembly of complex molecular architectures from simple starting materials. organic-chemistry.org

Furthermore, the incorporation of the pyrrolidine ring itself into the target molecule is an attractive strategy, as this motif is present in numerous biologically active compounds. organic-chemistry.orgbeilstein-journals.org The ability to synthesize highly substituted and stereochemically defined pyrrolidine derivatives from this compound will be crucial for advancing these synthetic endeavors. nih.gov

Advanced Mechanistic Insights through Emerging Techniques

A deep understanding of reaction mechanisms is fundamental to the development of more efficient and selective catalysts and synthetic methods. nih.govnih.gov Future research will focus on gaining advanced mechanistic insights into reactions involving this compound and its derivatives through the use of emerging analytical and computational techniques. researchgate.net

In-situ spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can provide real-time information on the formation and transformation of reaction intermediates. researchgate.net These experimental studies, coupled with high-level computational modeling, can help to elucidate the intricate details of catalytic cycles and the factors that govern stereoselectivity. nih.gov

The use of advanced mass spectrometry techniques can aid in the identification and characterization of transient intermediates and catalyst deactivation pathways. A more profound understanding of the underlying mechanisms will enable the rational design of improved catalysts and reaction conditions, ultimately expanding the synthetic utility of this compound. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for (R)-1-Tritylpyrrolidine-2-carbaldehyde, and what reaction conditions optimize yield?

this compound is typically synthesized via a two-step process: (1) protection of pyrrolidine with a trityl group and (2) oxidation of the resulting alcohol to the aldehyde. Key conditions include:

  • Tritylation : Use trityl chloride in anhydrous THF with a base like NaH at 0°C to prevent side reactions.
  • Oxidation : Dess–Martin periodinane (DMP) in dichloromethane at room temperature provides high selectivity for aldehyde formation without over-oxidation. Yield optimization requires strict control of moisture and temperature .

Q. How can the stereochemical integrity of the (R)-configuration be confirmed during synthesis?

Chiral analytical methods are critical:

  • Chiral HPLC : Use a column with a chiral stationary phase (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phase to compare retention times with enantiomeric standards.
  • X-ray crystallography : Single-crystal analysis provides definitive confirmation of the (R)-configuration, particularly for novel derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

A combination of spectroscopic and chromatographic methods ensures structural and purity assessment:

  • NMR : 1^1H and 13^13C NMR to confirm the trityl group (aromatic protons at δ 7.2–7.4 ppm) and aldehyde proton (δ ~9.8 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks.
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity analysis (>98%) .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of volatile by-products.
  • Storage : Keep in a sealed container under nitrogen at –20°C to prevent degradation. Refer to SDS for acute toxicity data (e.g., skin/eye irritation risks) .

Advanced Research Questions

Q. How to address discrepancies in reported reaction yields when using different oxidizing agents for aldehyde formation?

Contradictions in yield data often arise from impurities or competing pathways. Methodological approaches include:

  • Controlled experiments : Compare DMP, Swern, and TEMPO/NaClO oxidations under identical conditions (solvent, temperature, equivalents).
  • By-product analysis : Use LC-MS to identify side products (e.g., carboxylic acids from over-oxidation).
  • Statistical modeling : Apply Design of Experiments (DoE) to isolate critical factors (e.g., reaction time, stoichiometry) .

Q. What methodologies are effective in resolving by-products formed during trityl group introduction?

By-products (e.g., ditritylated species) can be mitigated via:

  • Chromatographic purification : Gradient silica gel chromatography (hexane/ethyl acetate, 10:1 to 4:1) to separate mono- and di-tritylated products.
  • Kinetic control : Limit reaction time to 2 hours and monitor progress via TLC .

Q. In cross-coupling reactions, how does the trityl group influence reactivity compared to other protecting groups?

The trityl group’s steric bulk can hinder nucleophilic attack or metal coordination. Comparative strategies:

  • Boc vs. Trityl : Test Suzuki-Miyaura coupling efficiency using Pd(PPh3_3)4_4/Cs2_2CO3_3 in dioxane. Trityl may require higher temperatures (80°C vs. 60°C for Boc).
  • Computational modeling : Use DFT to calculate steric maps and predict regioselectivity .

Q. What strategies mitigate decomposition during long-term storage of this compound?

Degradation (e.g., aldehyde oxidation) is minimized by:

  • Inert atmosphere : Store under argon in flame-sealed ampoules.
  • Stabilizers : Add 1% hydroquinone as a radical scavenger.
  • Low-temperature monitoring : Regular HPLC checks for purity drift .

Q. What are the implications of observed contradictions in biological activity data across different studies?

Discrepancies may arise from impurities or assay variability. Resolve via:

  • Reproducibility protocols : Standardize cell-based assays (e.g., fixed incubation times, passage numbers).
  • Impurity profiling : Use LC-MS to rule out contaminants (e.g., residual solvents, trityl cleavage products).
  • Meta-analysis : Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA) .

Q. How can computational modeling predict the compound’s behavior in novel reaction environments?

  • DFT calculations : Simulate transition states for nucleophilic additions to the aldehyde group.
  • Solvent effects : Use COSMO-RS to model polarity impacts on reaction rates.
  • Docking studies : Predict interactions with biological targets (e.g., enzymes in drug discovery) .

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